molecular formula C8H10O3 B3058996 4,4-Dimethoxy-2,5-cyclohexadien-1-one CAS No. 935-50-2

4,4-Dimethoxy-2,5-cyclohexadien-1-one

Cat. No. B3058996
CAS RN: 935-50-2
M. Wt: 154.16 g/mol
InChI Key: AVZOEZMUNZGWLN-UHFFFAOYSA-N
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Description

4,4-Dimethoxy-2,5-cyclohexadien-1-one, also known as 1,4-Benzoquinone mono-methyl ketal, is a chemical compound with the empirical formula C8H10O3 . It has a molecular weight of 154.16 .


Molecular Structure Analysis

The molecular structure of 4,4-Dimethoxy-2,5-cyclohexadien-1-one consists of a six-membered ring with two double bonds and two methoxy groups attached to the same carbon . The structure can be represented by the SMILES string COC1(OC)C=CC(=O)C=C1 .


Physical And Chemical Properties Analysis

4,4-Dimethoxy-2,5-cyclohexadien-1-one has a refractive index n20/D of 1.496 (lit.) and a density of 1.11 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Precursor Applications

4,4-Dimethoxy-2,5-cyclohexadien-1-one serves as a precursor in various chemical syntheses. It's used in the preparation of cyclic precursors of cycloparaphenylenes (CPPs) by reductive aromatization, which forms CPPs with high yields. This method is significant for the large-scale synthesis of highly strained [5]CPP (Patel, Kayahara, & Yamago, 2015). Additionally, it's involved in the TiCl(4)-mediated formal [3 + 3] cyclocondensation, leading to the formation of various functionalized compounds, demonstrating its versatility as a reagent (Bunescu, Reimann, Lubbe, Spannenberg, & Langer, 2009).

Molecular Structure and Stability Studies

Research into the molecular structure and stability of derivatives of 4,4-Dimethoxy-2,5-cyclohexadien-1-one, such as 1-hetero-2,5-cyclohexadiene-1-oxide, provides insights into fundamental chemical properties. Studies have used density functional theory (DFT) to explore these structures, enhancing our understanding of bonding and stability in these molecules (Vessally, 2010).

Applications in Organometallic Chemistry

4,4-Dimethoxy-2,5-cyclohexadien-1-one derivatives have been used in the synthesis of organometallic compounds. For example, reactions with metallic Lewis acids and organometallics in low oxidation states have been studied, leading to the synthesis of mono- and bi-metallic derivatives of Groups 4 and 5 (Calderazzo, Englert, Pampaloni, & Passarelli, 2001). This shows the potential of 4,4-Dimethoxy-2,5-cyclohexadien-1-one in advancing the field of organometallic chemistry.

Surface Chemistry and Reaction Mechanisms

Studies also focus on the adsorption and reaction mechanisms of 4,4-Dimethoxy-2,5-cyclohexadien-1-one derivatives on surfaces, like silicon. This includes understanding multiple bonding configurations and reaction mechanisms of 1,3-cyclohexadiene on the Si(100) surface, which is crucial for applications in surface chemistry and material science (Teague & Boland, 2003).

Electrochemical Applications

Electrochemical behavior studies of derivatives like 4-halomethyl-4-methylcyclohexa-2,5-dien-1-ones reveal processes like reductive dehalogenation, offering insights into potential applications in electrochemistry and synthetic methodologies (Gavrilova, Moiseeva, Beloglazkina, Gavrilov, & Zyk, 2009).

Photoreactions and Spectroscopy

Research into the photochemistry of derivatives, such as 3,5-dimethoxybenzyl compounds, provides valuable information about photoreactions and their mechanisms, which is essential in the field of photochemistry (DeCosta, Howell, Pincock, & Rifai, 2000).

properties

IUPAC Name

4,4-dimethoxycyclohexa-2,5-dien-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-10-8(11-2)5-3-7(9)4-6-8/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZOEZMUNZGWLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C=CC(=O)C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90327874
Record name 4,4-Dimethoxy-2,5-cyclohexadien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

935-50-2
Record name 4,4-Dimethoxy-2,5-cyclohexadien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-Dimethoxy-2,5-cyclohexadien-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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